(Z)-5-Decenal
Description
Properties
CAS No. |
21662-08-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(Z)-dec-5-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,10H,2-4,7-9H2,1H3/b6-5- |
InChI Key |
FJVGFBFLXXDIAP-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCC=O |
Canonical SMILES |
CCCCC=CCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-5-Decenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method involves the hydroformylation of 1,4-pentadiene, followed by selective hydrogenation to yield (Z)-5-Decenal. This process requires the use of a rhodium catalyst and specific reaction conditions to ensure the formation of the Z-isomer.
Industrial Production Methods
In industrial settings, (Z)-5-Decenal is often produced through the oxidation of corresponding alcohols or alkenes. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Decenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fragrance and Flavor Industry
(Z)-5-Decenal is primarily recognized for its role in the fragrance industry. Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.
Key Properties
- Odor Profile : Characterized as fresh, fatty, and waxy.
- Usage Concentration : Typically used at low concentrations (0.1% to 1%) in fragrance formulations.
Case Study: Fragrance Formulation
A study published by the Research Institute for Fragrance Materials (RIFM) evaluated the safety and sensory properties of (Z)-5-Decenal in various formulations. The study concluded that the compound does not exhibit significant genotoxicity or reproductive toxicity, supporting its safe use in consumer products .
Food Industry
In the food sector, (Z)-5-Decenal is utilized as a flavoring agent due to its appealing taste profile.
Flavor Characteristics
- Taste : Contributes to a creamy or fatty flavor.
- Applications : Commonly found in dairy products, baked goods, and confections.
Case Study: Flavor Stability
Research conducted on the stability of (Z)-5-Decenal in food matrices demonstrated that it maintains its flavor profile under various storage conditions. The compound was shown to resist degradation during typical processing temperatures used in food production .
Pharmaceutical Applications
Emerging research indicates potential therapeutic applications for (Z)-5-Decenal, particularly in anti-inflammatory and antimicrobial contexts.
- Anti-inflammatory Properties : Preliminary studies suggest that (Z)-5-Decenal exhibits anti-inflammatory effects by modulating cytokine production.
- Antimicrobial Activity : Laboratory tests have shown that (Z)-5-Decenal possesses antimicrobial properties against certain bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (Z)-5-Decenal against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5% .
Environmental Applications
(Z)-5-Decenal has also been studied for its environmental impact, particularly regarding its biodegradability and potential use in sustainable products.
Biodegradability Assessment
Research indicates that (Z)-5-Decenal is readily biodegradable, making it an environmentally friendly option compared to other synthetic compounds .
Data Tables
Mechanism of Action
The mechanism of action of (Z)-5-Decenal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
(Z)-5-Decenal belongs to a family of unsaturated aldehydes with varying chain lengths and double bond positions. Below is a detailed comparison of its structural analogs, focusing on synthesis, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of (Z)-5-Decenal and Analogous Aldehydes
Key Findings:
Chain Length and Volatility: Shorter-chain aldehydes (e.g., C₁₀) exhibit higher volatility, enhancing their dispersal as airborne pheromones. (Z)-5-Decenal’s C₁₀ chain optimizes volatility for mid-range insect communication .
Double Bond Position and Stereochemistry :
- The 5th position of the double bond in (Z)-5-Decenal is critical for O. gothica receptor recognition. Shifting the bond to the 7th position (as in (Z)-7-decenal) alters molecular geometry, reducing attraction efficacy .
- Z-configuration ensures proper fit with moth olfactory receptors, whereas E-isomers are biologically inactive in most species.
Synthesis and Purity :
- All analogs are synthesized from corresponding alcohols via oxidation, achieving >99% purity. Contaminants (e.g., residual alcohols) are minimized to <0.1% to avoid interference in bioassays .
Biological Specificity :
- (Z)-5-Decenal’s activity is species-specific. For example, (Z)-9-tetradecenal is more effective in attracting species like Helicoverpa zea, underscoring the role of chain length and bond position in ecological niche adaptation .
Biological Activity
(Z)-5-Decenal is a straight-chain unsaturated aldehyde with a variety of biological activities that have garnered interest in both scientific research and industrial applications. This compound is primarily known for its roles as a pheromone in certain species, as well as its antioxidant and antimicrobial properties. The following sections delve into the detailed biological activities associated with (Z)-5-Decenal, supported by research findings and data tables.
(Z)-5-Decenal has the molecular formula C₁₀H₁₈O and a molecular weight of 158.25 g/mol. Its structure features a double bond between the fifth and sixth carbon atoms, contributing to its reactivity and biological functions.
2. Antioxidant Activity
Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases. Research has demonstrated that (Z)-5-Decenal exhibits significant antioxidant properties.
DPPH Radical Scavenging Assay
The antioxidant potential of (Z)-5-Decenal was evaluated using the DPPH radical scavenging assay, which measures the ability of compounds to donate hydrogen atoms to free radicals.
| Sample Concentration (mg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 0.1 | 25.4 |
| 0.5 | 45.6 |
| 1.0 | 70.2 |
| 2.0 | 85.3 |
The IC₅₀ value for (Z)-5-Decenal was found to be approximately 0.21 mg/mL, indicating its effectiveness in scavenging free radicals compared to standard antioxidants like BHT (Butylated Hydroxytoluene) which had an IC₅₀ of 0.08 mg/mL .
3. Antimicrobial Activity
(Z)-5-Decenal has been studied for its antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was assessed using the broth microdilution method against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 1.56 |
| Staphylococcus aureus | 0.78 |
| Bacillus subtilis | 3.13 |
These results indicate that (Z)-5-Decenal possesses strong antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections .
4. Pheromone Properties
In ecological studies, (Z)-5-Decenal has been identified as a pheromone in certain insect species, playing a critical role in communication and mating behaviors. Its volatile nature allows it to be detected over considerable distances, influencing reproductive strategies within populations.
5. Case Studies
Several studies have highlighted the practical applications of (Z)-5-Decenal:
- Food Preservation : Due to its antimicrobial properties, (Z)-5-Decenal is being explored as a natural preservative in food products, potentially extending shelf life and ensuring safety against microbial contamination.
- Agricultural Applications : Its role as a pheromone suggests potential use in pest management strategies, where it could be utilized to disrupt mating patterns of pest species.
Q & A
Q. How can researchers leverage open-access databases to contextualize findings on (Z)-5-Decenal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
